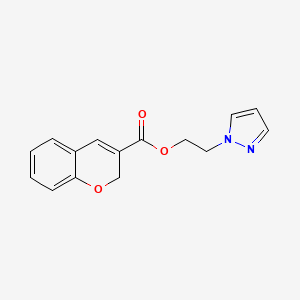
2-(1H-Pyrazol-1-yl)ethyl 2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-Pyrazol-1-yl)ethyl 2H-chromene-3-carboxylate is a complex organic compound that features both pyrazole and chromene moieties. These structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrazol-1-yl)ethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of a pyrazole derivative with a chromene carboxylate under controlled conditions. The reaction often requires a catalyst, such as a transition metal complex, and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(1H-Pyrazol-1-yl)ethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene derivatives with additional oxygen functionalities, while reduction may yield more saturated compounds .
Aplicaciones Científicas De Investigación
2-(1H-Pyrazol-1-yl)ethyl 2H-chromene-3-carboxylate has been explored for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(1H-Pyrazol-1-yl)ethyl 2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The pyrazole moiety can bind to enzymes and receptors, modulating their activity. The chromene moiety can interact with cellular components, affecting various biological processes. Together, these interactions contribute to the compound’s overall biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(1H-Pyrazol-1-yl)pyridine: Similar in structure but lacks the chromene moiety.
3-(1-Isonicotinoyl-3-(substituted-2-phenyl-1H-indol-3-yl)-1H-pyrazol-5-yl)-2H-chromen-2-one: Contains both pyrazole and chromene moieties but with different substitutions.
Uniqueness
2-(1H-Pyrazol-1-yl)ethyl 2H-chromene-3-carboxylate is unique due to its specific combination of pyrazole and chromene structures, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C15H14N2O3 |
|---|---|
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
2-pyrazol-1-ylethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C15H14N2O3/c18-15(19-9-8-17-7-3-6-16-17)13-10-12-4-1-2-5-14(12)20-11-13/h1-7,10H,8-9,11H2 |
Clave InChI |
BMSOSCUAUWKRHW-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=CC=CC=C2O1)C(=O)OCCN3C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Benzyl-6-[2-(benzylsulfanyl)ethyl]-9H-purine](/img/structure/B12941106.png)

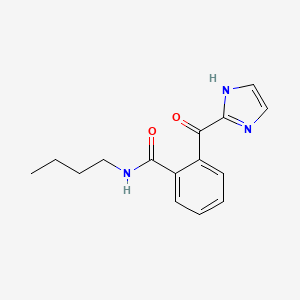



![N-[5-(Methylsulfanyl)-3-phenyl-1,2,4-triazin-6-yl]acetamide](/img/structure/B12941139.png)

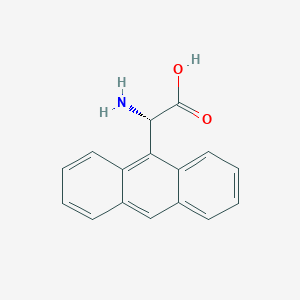
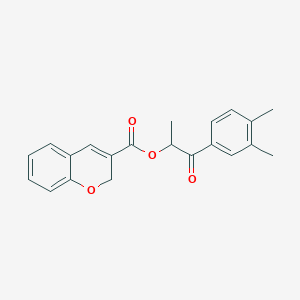
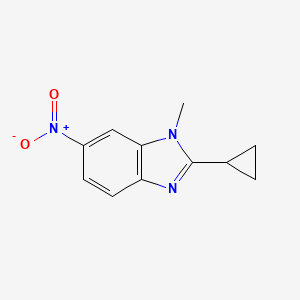

![6-Benzyl-1-(3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12941155.png)
